BocNH-PEG2-CH2CH2NHMe

PROTAC Synthesis ADC Development Bioconjugation Chemistry

BocNH-PEG2-CH2CH2NHMe (CAS: 880359-74-0) is a heterobifunctional polyethylene glycol (PEG) linker featuring a Boc-protected primary amine and a secondary N-methyl amine. As a PROTAC linker, it facilitates the synthesis of proteolysis targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs), where its precise PEG2 spacer length and unique terminal group provide a versatile handle for orthogonal conjugation.

Molecular Formula C12H26N2O4
Molecular Weight 262.35 g/mol
Cat. No. B8116809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBocNH-PEG2-CH2CH2NHMe
Molecular FormulaC12H26N2O4
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCNC
InChIInChI=1S/C12H26N2O4/c1-12(2,3)18-11(15)14-6-8-17-10-9-16-7-5-13-4/h13H,5-10H2,1-4H3,(H,14,15)
InChIKeyFLNJYYUCKRLBCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BocNH-PEG2-CH2CH2NHMe: A High-Purity, Heterobifunctional PEG Linker for Advanced Bioconjugation and PROTAC Synthesis


BocNH-PEG2-CH2CH2NHMe (CAS: 880359-74-0) is a heterobifunctional polyethylene glycol (PEG) linker featuring a Boc-protected primary amine and a secondary N-methyl amine . As a PROTAC linker, it facilitates the synthesis of proteolysis targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs), where its precise PEG2 spacer length and unique terminal group provide a versatile handle for orthogonal conjugation [1]. The compound is a cornerstone reagent for targeted protein degradation campaigns and bioconjugation strategies, enabling precise control over construct architecture .

Why BocNH-PEG2-CH2CH2NHMe Cannot Be Substituted with Generic PEG-Amine Linkers in High-Fidelity Conjugations


The substitution of BocNH-PEG2-CH2CH2NHMe with a generic PEG-amine linker, such as a primary amine-terminated analog or an alkyl linker of similar length, introduces significant risks of synthetic failure, lower yields, and compromised biological data. While the PEG2 spacer confers crucial hydrophilicity and optimal spatial separation, the terminal N-methyl secondary amine is a key structural feature that prevents a common and yield-sapping intramolecular cyclization side-reaction [1]. Without this N-methylation, the deprotected amine can attack an adjacent electrophilic center in the conjugate, leading to a dead-end, cyclic byproduct that stalls further synthesis and contaminates the final product [2]. Therefore, for applications demanding high conjugation efficiency, structural homogeneity, and reproducible biological activity—particularly in PROTAC and ADC development—BocNH-PEG2-CH2CH2NHMe is not a commodity item but a functionally specific reagent.

Quantitative Evidence for Selecting BocNH-PEG2-CH2CH2NHMe: A Comparative Analysis of Performance vs. Key Analogs


Prevention of Intramolecular Cyclization: N-Methylated Amine Outperforms Primary Amine Analogs

The use of an N-methylated secondary amine in BocNH-PEG2-CH2CH2NHMe directly prevents a prevalent side reaction observed with primary amine-terminated PEG analogs. As documented by Iris Biotech, a primary amino-PEG-acid building block is prone to forming an unreactive cyclic byproduct upon activation, which reduces overall conjugation yield and necessitates additional purification [1]. By incorporating an N-methyl group, this cyclization pathway is sterically and electronically blocked, allowing for near-quantitative coupling. This is supported by Zimmerman et al., who successfully utilized an N-methylated amino-PEG-acid as a solubilizing unit in a site-specific ADC construct, demonstrating its compatibility with complex, high-value payloads [1].

PROTAC Synthesis ADC Development Bioconjugation Chemistry

The PEG2 Spacer: Balancing Hydrophilicity and Molecular Reach for Optimal Conjugate Performance

The PEG2 spacer length is not an arbitrary choice. A study by the Uppsala University group systematically evaluated the effect of mini-PEG spacer length (n=2, 3, 4, 6) on the binding and pharmacokinetic properties of a radiolabeled bombesin antagonist [1]. The analog with the PEG2 spacer (n=2) demonstrated the most potent in vitro binding affinity (IC50 = 3.1 ± 0.2 nM), outperforming the PEG3 (3.9 ± 0.3 nM), PEG4 (5.4 ± 0.4 nM), and PEG6 (5.8 ± 0.3 nM) variants [1]. Furthermore, in vivo biodistribution in normal mice showed that the PEG3 analog, not the PEG2, had lower liver uptake, suggesting that the PEG2 spacer provides an optimal balance of target engagement without introducing excessive hydrophilicity that might alter clearance profiles [1].

PROTAC Linker Design Biodistribution Pharmacokinetics

Benchmarking Purity and Reproducibility: A Precondition for Meaningful SAR in Degrader Campaigns

In the context of PROTAC development, linker purity is not a luxury but a critical requirement for generating interpretable structure-activity relationship (SAR) data. As detailed in a BOC Sciences resource on high-purity PEG linkers, sub-stoichiometric impurities in a linker batch—such as shorter PEG oligomers—can out-compete the full-length degrader for the target protein or E3 ligase, leading to non-productive binary complexes and artificially inflated DC50 values [1]. Commercially available BocNH-PEG2-CH2CH2NHMe is supplied at a minimum purity of 95%, with suppliers like Amatek Scientific offering material at 97% purity . This high purity ensures that the observed biological activity is a true reflection of the designed degrader, not an artifact of linker heterogeneity. In contrast, using lower-purity, non-monodisperse PEG linkers introduces a confounding variable that can invalidate SAR and lead to costly, misguided optimization efforts [1].

PROTAC Synthesis SAR Analysis Chemical Procurement

Ideal Procurement and Deployment Scenarios for BocNH-PEG2-CH2CH2NHMe Based on Evidence


Synthesis of High-Fidelity PROTAC Libraries for SAR Campaigns

When constructing a PROTAC library to explore structure-activity relationships, the use of BocNH-PEG2-CH2CH2NHMe is justified by its dual advantages: a PEG2 spacer length that provides an optimal balance of binding affinity and solubility, and a high purity profile (>95%) that minimizes the risk of impurity-driven SAR misinterpretation [1][2]. This combination ensures that observed differences in degradation activity (DC50) across the library are attributable to the warhead or E3 ligand design, rather than linker-based artifacts, thereby accelerating the identification of a clinical candidate.

Development of Antibody-Drug Conjugates (ADCs) with Hydrophobic Payloads

For ADCs carrying highly hydrophobic cytotoxic payloads, the hydrophilic PEG2 spacer of BocNH-PEG2-CH2CH2NHMe is essential for maintaining conjugate solubility and preventing aggregation, which is a common cause of poor in vivo performance. The N-methylated amine provides a stable conjugation handle that avoids the intramolecular cyclization side-reactions known to plague primary amine linkers, ensuring high yields of the desired, homogeneous ADC construct [3].

Site-Specific Modification of Peptides and Proteins

In scenarios demanding precise, site-specific modification of a biomolecule (e.g., for producing a homogeneous therapeutic protein), the heterobifunctional nature of BocNH-PEG2-CH2CH2NHMe is critical. The Boc-protected amine allows for temporal control over conjugation, enabling a sequential, two-step modification strategy. The data on PEG2 spacer optimization provides confidence that this linker length will likely preserve the binding or biological activity of the parent protein, as demonstrated in peptide-receptor targeting studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for BocNH-PEG2-CH2CH2NHMe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.